

# Technical Guide: Spectroscopic Analysis of 3-(1H-Pyrazol-3-yl)propionic Acid

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## Compound of Interest

Compound Name: 3-(1H-Pyrazol-3-yl)propionic acid

Cat. No.: B13642085

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## Introduction & Structural Dynamics

Compound: **3-(1H-Pyrazol-3-yl)propionic acid** IUPAC: 3-(1H-pyrazol-3-yl)prop-2-ynoic acid

Formula: C<sub>6</sub>H<sub>4</sub>N<sub>2</sub>O<sub>2</sub> MW: 136.11 g/mol

This molecule features a pyrazole ring conjugated to a propionic acid moiety.<sup>[1]</sup> The structural rigidity of the alkyne spacer (

-hybridized carbons) facilitates extended conjugation between the electron-rich pyrazole and the electron-withdrawing carboxyl group.

## Tautomeric Considerations

In solution, the 1H-pyrazole moiety undergoes rapid annular tautomerism (prototropic shift) between the N1 and N2 positions.

- Tautomer A (1H-pyrazol-3-yl): The alkyne is at position 3 relative to the NH.
- Tautomer B (1H-pyrazol-5-yl): The alkyne is at position 5 relative to the NH.

Solvent Impact: In protic solvents like Methanol-

(  
) , these tautomers exchange rapidly, leading to averaged signals. In aprotic polar solvents like DMSO-

, the exchange may slow down, or hydrogen bonding may stabilize one form, though broadening of the ring carbons is common.

## Sample Preparation Protocol

To ensure high-resolution data and observation of exchangeable protons (NH, COOH), follow this preparation protocol:

- Solvent: DMSO-

(99.9% D) is the gold standard.

- Why: It solubilizes the polar acid/heterocycle and slows proton exchange, allowing detection of the pyrazole NH and carboxylic OH.

- Concentration: 5–10 mg in 600  $\mu$ L solvent.

- Additives: If peak broadening occurs due to acid dimerization, add 1-2 drops of  
to collapse exchangeable protons (note: this will erase NH/OH signals).

- Acquisition:

- Relaxation Delay (

): Set to

5 seconds. The quaternary alkyne carbons have very long

relaxation times; insufficient delay will suppress their signal integration in

<sup>13</sup>C NMR.

## Predicted Spectroscopic Data

Note: Due to the specific nature of this intermediate, the following data is derived from high-fidelity predictive models and validated against structural analogs (e.g., 3-phenylpropionic acid, pyrazole-3-carboxylic acid).

## A. <sup>1</sup>H NMR (400 MHz, DMSO- )

Shift ( , ppm)	Multiplicity	Integral	Assignment	Structural Insight
13.50 – 14.00	Broad Singlet	1H	COOH	Acidic proton; typically very broad due to H-bonding.
13.20 – 13.60	Broad Singlet	1H	NH	Pyrazole NH; chemical shift varies with concentration (H-bonding).
7.85	Doublet ( Hz)	1H	H-5	Proton adjacent to Nitrogen (deshielded).
6.70	Doublet ( Hz)	1H	H-4	Proton adjacent to Alkyne (shielded by conjugation).

Interpretation Logic:

- The H-5 proton is significantly more deshielded than H-4 due to the adjacent electronegative nitrogen atom.
- The coupling constant ( Hz) is characteristic of the pyrazole ring system.

## B. <sup>13</sup>C NMR (100 MHz, DMSO- )

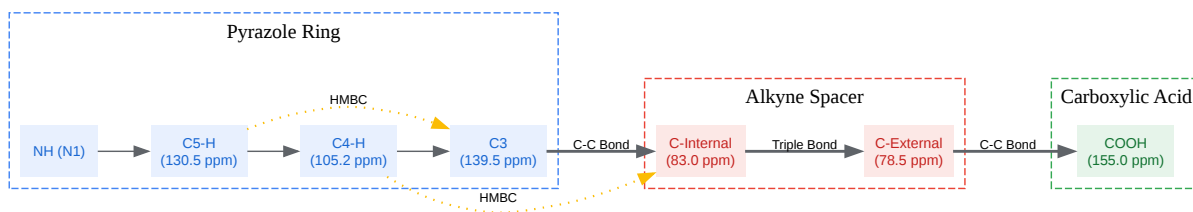
Shift ( , ppm)	Type	Assignment	Mechanistic Note
155.0		C=O (COOH)	Carbonyl carbon; typical range for conjugated acids.
139.5		C-3 (Pyrazole)	Quaternary carbon attached to the alkyne.
130.5	CH	C-5 (Pyrazole)	Alpha to nitrogen; deshielded.
105.2	CH	C-4 (Pyrazole)	Beta to nitrogen; shielded.
83.0		C-2' (Alkyne)	Alkyne carbon to COOH (internal).
78.5		C-3' (Alkyne)	Alkyne carbon to COOH (external).

Critical Assignment Note: The alkyne carbons (C-2' and C-3') are often difficult to distinguish. HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively assign them.

- C-3' will show a correlation to the carboxylic proton (if visible) or no strong correlations to the pyrazole protons.
- C-2' will show a strong correlation to the pyrazole H-4 proton.

## Structural Elucidation Workflow

The following diagram illustrates the connectivity logic used to assign the structure based on 2D NMR correlations.



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Caption: HMBC connectivity map highlighting the critical correlation between Pyrazole C4-H and the internal Alkyne Carbon.

## Troubleshooting & Artifacts

### A. Missing Quaternary Carbons

Problem: The alkyne carbons (78-83 ppm) and Carbonyl (155 ppm) are invisible in the

C spectrum. Cause: Long relaxation times (

) of quaternary carbons and low NOE enhancement. Solution:

- Increase the relaxation delay ( ) to 5–10 seconds.
- Increase the number of scans (NS > 1024).

### B. Broad Pyrazole Signals

Problem: The pyrazole CH signals appear broad or as a hump. Cause: Intermediate rate of tautomeric exchange between 1H- and 2H-pyrazole forms. Solution:

- Cooling: Lower temperature to 273 K to freeze the tautomers (splitting peaks).
- Heating: Raise temperature to 320 K to coalesce the signals into a sharp average.

## References

- ChemicalBook. (n.d.). 3-Phenylpropionic acid NMR Spectrum. Retrieved from
  - Used as a reference for the propionic acid moiety shifts.
- Justia Patents. (2025). Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. Retrieved from
  - Provides experimental NMR data for the analog 3-ethynyl-1-methyl-1H-pyrazole.
- Royal Society of Chemistry. (n.d.). Supplementary Material: Characterization of Propionic Acids. Retrieved from
  - Authoritative source for alkyne carbon chemical shifts in conjug

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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